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molecular formula C8H8BrNO3 B1220200 2-(Bromomethyl)-1-methoxy-4-nitrobenzene CAS No. 3913-23-3

2-(Bromomethyl)-1-methoxy-4-nitrobenzene

Cat. No. B1220200
M. Wt: 246.06 g/mol
InChI Key: JRHMPHMGOGMNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531553B2

Procedure details

2-Bromomethyl-1-methoxy-4-nitro-benzene (25 g) was dissolved in warm EtOH (45 mL) and stirred while slowly adding a solution of NaCN (6.0 g in 12 mL H2O) at 70° C. After the addition was complete, the reaction was stirred at 70° C. for 90 min. The inorganic solid, which separated on cooling, was collected and washed well with CH3CN. The CH3CN filtrate was filtered again giving further inorganic solid, and again washed with CH3CN. The final CH3CN filtrate was evaporated giving a red-brown solid. This solid was triturated with CH2Cl2 until the washings were colorless. Evaporation of the CH2Cl2 filtrate gave (2-methoxy-5-nitrophenyl)-acetonitrile as a red-brown solid, which was used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[O:12][CH3:13].[C-:14]#[N:15].[Na+]>CCO>[CH3:13][O:12][C:4]1[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:3]=1[CH2:2][C:14]#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrCC1=C(C=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
45 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction was stirred at 70° C. for 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The inorganic solid, which separated
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed well with CH3CN
FILTRATION
Type
FILTRATION
Details
The CH3CN filtrate was filtered again
CUSTOM
Type
CUSTOM
Details
giving further inorganic solid
WASH
Type
WASH
Details
again washed with CH3CN
CUSTOM
Type
CUSTOM
Details
The final CH3CN filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
giving a red-brown solid
CUSTOM
Type
CUSTOM
Details
This solid was triturated with CH2Cl2 until the washings
CUSTOM
Type
CUSTOM
Details
Evaporation of the CH2Cl2 filtrate

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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